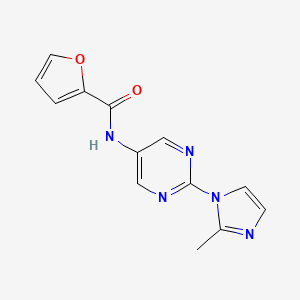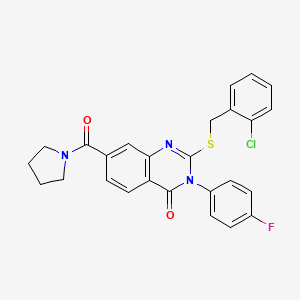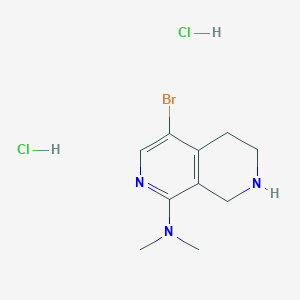![molecular formula C27H23NO2S B2876756 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-63-5](/img/structure/B2876756.png)
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the molecular formula C27H22NO2S . It is a type of thienoquinoline, which is a class of organic compounds that contain a thiophene and quinoline moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a quinoline moiety (a heterocyclic aromatic organic compound), and ethoxyphenyl and phenoxy substituents .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the available resources .科学的研究の応用
Structural and Optical Properties
Research has shown that derivatives of pyranoquinoline, which are structurally related to the compound , possess intriguing structural and optical properties. These compounds, in their thin film form, have been studied for their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix. The optical properties, including absorption parameters and electron transition types, are significant for materials science and photonics applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectral and Electronic Properties
The spectral and electronic properties of quinoline derivatives are also a subject of extensive research. Studies on these compounds, including their synthesis and crystal structure analysis, provide insights into their infrared, ultraviolet-visible, and nuclear magnetic resonance properties. These findings are crucial for developing new materials with potential nonlinear optical (NLO) applications (Khalid et al., 2019).
Corrosion Inhibition
Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Quantum chemical calculations based on density functional theory (DFT) have been used to understand the relationship between the molecular structure of these compounds and their inhibition efficiency. This research is vital for the development of new materials in industrial applications, particularly in corrosion protection (Zarrouk et al., 2014).
Electrochemical Properties
The electrochemical properties of pyranoquinoline derivatives have been investigated, focusing on their dielectric and electrical conductivity. These studies are essential for understanding the behavior of these compounds in various electronic and photovoltaic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photophysical Properties
Quinoline derivatives exhibit unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT) inspired emissions. These properties are studied for potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
Antimicrobial Applications
Some quinoline derivatives have shown promising antimicrobial properties. Synthesis and evaluation of these compounds against various microorganisms suggest potential applications in developing new antimicrobial agents (Kumar & Kumar, 2021).
Photovoltaic Applications
The photovoltaic properties of pyranoquinoline derivatives have been explored for their use in organic-inorganic photodiode fabrication. These studies are crucial for the advancement of solar energy technologies and the development of new photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
特性
IUPAC Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2S/c1-2-29-20-11-8-19(9-12-20)10-14-25-23-16-17-31-27(23)24-18-22(13-15-26(24)28-25)30-21-6-4-3-5-7-21/h3-15,18H,2,16-17H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQUZPCLFQDLE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)



![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)

